molecular formula C12H7Br3 B1352330 3,4,4'-Tribromobiphenyl CAS No. 6683-35-8

3,4,4'-Tribromobiphenyl

Cat. No.: B1352330
CAS No.: 6683-35-8
M. Wt: 390.9 g/mol
InChI Key: BYQYWRHKDIPDTI-UHFFFAOYSA-N
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Description

3,4,4’-Tribromobiphenyl is an organic compound belonging to the class of polybrominated biphenyls. It is characterized by the presence of three bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant and has been studied for its environmental and biological impacts due to its persistence and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 3,4,4’-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a catalyst in a controlled environment to achieve high yields and purity. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,4’-Tribromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,4’-Tribromobiphenyl has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3,4,4’-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the induction of phase I and phase II enzymes, which are responsible for the metabolism and detoxification of various xenobiotics .

Comparison with Similar Compounds

Uniqueness: 3,4,4’-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The presence of bromine atoms at the 3, 4, and 4’ positions makes it distinct from other isomers and affects its interaction with biological systems and its environmental persistence.

Properties

IUPAC Name

1,2-dibromo-4-(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQYWRHKDIPDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216951
Record name 1,1'-Biphenyl, 3,4,4'-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6683-35-8
Record name 3,4,4'-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,4,4'-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4'-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AF81A270
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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